m-PEG3-Azide

Vue d'ensemble

Description

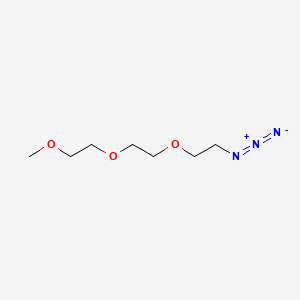

m-PEG3-Azide is an organic compound with the molecular formula C7H15N3O3. It is a liquid at room temperature and is primarily used in various chemical reactions and research applications. The compound is known for its reactivity due to the presence of the azido group, which makes it a valuable reagent in organic synthesis and click chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: m-PEG3-Azide can be synthesized through a multi-step process involving the reaction of 2-(2-(2-methoxyethoxy)ethoxy)ethanol with sodium azide. The reaction typically occurs in the presence of a solvent such as dimethylformamide (DMF) and under controlled temperature conditions to ensure the formation of the desired azido compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the explosive nature of azides. The production setup includes reactors with temperature control, efficient mixing, and proper ventilation to handle the hazardous materials safely .

Analyse Des Réactions Chimiques

Types of Reactions: m-PEG3-Azide undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups under specific conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Cycloaddition Reactions: The compound is commonly used in click chemistry, particularly in azide-alkyne cycloaddition reactions to form triazoles.

Common Reagents and Conditions:

Substitution: Sodium azide, DMF, controlled temperature.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Cycloaddition: Alkynes, copper(I) catalysts.

Major Products:

Substitution: Various substituted derivatives depending on the reactants used.

Reduction: Corresponding amine.

Cycloaddition: Triazole derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₆H₁₂N₄O₃

- Molecular Weight : Approximately 174.18 g/mol

- Solubility : Soluble in water and polar organic solvents

- Functional Group : Azide

The azide group in m-PEG3-Azide facilitates bioconjugation reactions via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the creation of diverse bioconjugates with tailored functionalities .

Key Applications

-

Bioconjugation and Drug Delivery

- This compound serves as a linker molecule in bioconjugation, enhancing the solubility and stability of therapeutic agents. For instance, it can be conjugated to antibodies to improve their pharmacological properties while reducing immunogenicity .

- The stable triazole bonds formed during click reactions are physiologically stable, which prolongs the circulation time of conjugated drugs in vivo. This stability is critical for developing effective drug delivery systems .

- Synthesis of PROTACs

-

Nanoparticle Functionalization

- The compound can be used to modify nanoparticles, enhancing their stability and functionality. For example, studies have shown that this compound can effectively form stable linkages with alkyne-containing compounds on nanoparticle surfaces, facilitating the creation of complex biomolecular architectures .

- Glycobiology Applications

Case Studies and Research Findings

-

Nanoparticle Clustering

- A study demonstrated the successful functionalization of gold nanoparticles with this compound, leading to enhanced stability and controlled clustering behavior when reacted with alkyne-containing peptides. This work highlights the potential of using azide-functionalized nanoparticles in biomedical applications .

- Targeted Therapy Development

Mécanisme D'action

The mechanism of action of m-PEG3-Azide primarily involves the reactivity of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in click chemistry to create bioconjugates and other complex structures. The molecular targets and pathways involved depend on the specific application and the reactants used in the reactions .

Comparaison Avec Des Composés Similaires

- 1-Azido-2-(2-ethoxyethoxy)ethane

- 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane

- 3-Azido-1-propanamine

Comparison: m-PEG3-Azide is unique due to its specific structure, which includes three ethoxy groups and an azido group. This structure provides it with distinct reactivity and solubility properties compared to other azido compounds. Its ability to participate in click chemistry and form stable triazole rings makes it particularly valuable in various research and industrial applications .

Activité Biologique

m-PEG3-Azide is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in various biological applications, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and research findings.

- Molecular Formula : C₇H₁₅N₃O₃

- Molecular Weight : 189.21 g/mol

- CAS Number : 74654-06-1

- LogP : 0.43

- Polar Surface Area (PSA) : 77.44 Ų

This compound features an azide functional group that enables it to participate in click chemistry, specifically through copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the selective conjugation of this compound to alkyne-containing molecules, facilitating the development of complex biomolecular structures.

Applications in Research

-

Synthesis of PROTACs :

- This compound acts as a linker connecting two different ligands—one targeting an E3 ubiquitin ligase and the other targeting a specific protein. This dual-ligand approach exploits the ubiquitin-proteasome system to selectively degrade target proteins, making it a promising tool for targeted cancer therapies .

-

Drug Delivery Systems :

- The compound has been utilized in creating self-assembled peptide nanoparticles (SAPNs) that enhance the cellular uptake of therapeutic agents like methotrexate (MTX). Studies indicate that these conjugates can overcome drug resistance in cancer cells, demonstrating improved cytotoxicity compared to free drugs .

-

Bacterial Modification :

- Research involving Magnetospirillum gryphiswaldense has shown that incorporating azide groups can affect bacterial growth and magnetosome production. Different concentrations of azide-modified amino acids were tested, revealing that higher concentrations delayed growth and reduced magnetosome formation .

Case Study 1: PROTAC Development

In a study published by An et al., this compound was employed to synthesize novel PROTACs targeting specific oncogenic proteins. The research demonstrated that these PROTACs effectively induced degradation of target proteins in vitro, with IC₅₀ values indicating potent activity against cancer cell lines .

Case Study 2: Enhanced Drug Delivery

A study focused on methotrexate conjugates showcased how this compound facilitated the creation of peptide-MTX conjugates that significantly improved drug delivery efficiency into resistant cancer cells. The results indicated a 20-fold increase in efficacy compared to MTX alone at certain concentrations .

Comparative Analysis Table

| Property/Activity | This compound | Other PEG Linkers |

|---|---|---|

| Molecular Weight | 189.21 g/mol | Varies (e.g., PEG2: 190.23 g/mol) |

| Click Chemistry Capability | Yes | Yes |

| Application in PROTACs | Yes | Limited |

| Drug Delivery Efficiency | High | Moderate |

| Cytotoxicity in Cancer Cells | High (in modified forms) | Variable |

Propriétés

IUPAC Name |

1-azido-2-[2-(2-methoxyethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O3/c1-11-4-5-13-7-6-12-3-2-9-10-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSKNHYYIBAWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438873 | |

| Record name | 1-Azido-2-[2-(2-methoxyethoxy)ethoxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74654-06-1 | |

| Record name | 1-(2-Azidoethoxy)-2-(2-methoxyethoxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74654-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azido-2-[2-(2-methoxyethoxy)ethoxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.